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Introduction

6-Tridecyltetrahydro-2H-pyran-2-one, also known by its synonyms d-octadecalactone and 1-
stearolactone, is a long-chain saturated &-lactone. Lactones are cyclic esters that are
widespread in nature and contribute significantly to the aroma and flavor of many foods, and
some possess important biological activities. While many shorter-chain lactones are well-
characterized, the natural occurrence and biosynthesis of long-chain lactones such as 6-
tridecyltetrahydro-2H-pyran-2-one are less extensively documented. This technical guide
provides a comprehensive overview of the known natural sources of this compound, details of
its microbial production, experimental protocols for its isolation and analysis, and a discussion
of its biosynthetic pathway.

There have been conflicting reports regarding the natural occurrence of d-octadecalactone,
with some databases listing it as not found in nature. However, scientific literature confirms its
presence in dairy products and as a metabolite of certain lactic acid bacteria.

Natural Occurrence and Microbial Production

The primary documented natural sources of 6-tridecyltetrahydro-2H-pyran-2-one are dairy
products and the fermentation of vegetable oils by specific strains of lactic acid bacteria.
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Dairy Products

Long-chain &-lactones, including d-octadecalactone, have been identified as natural
constituents of milk fat. These compounds are believed to contribute to the creamy taste and
texture of dairy products. For instance, d-octadecalactone is thought to influence the melting
behavior of cream in the oral cavity[1]. The presence of these lactones in milk fat is a result of
the microbial and enzymatic activities inherent in milk and during the processing of dairy
products.

Microbial Fermentation

Recent research has demonstrated the de novo biosynthesis of d-octadecalactone by specific
lactic acid bacteria (LAB) during the fermentation of vegetable oil. This discovery opens
avenues for the biotechnological production of this compound. A study identified three specific
strains capable of producing &-octadecalactone from grapeseed oil[1]:

 Lentilactobacillus parafarraginis FAM-1079
e Lactococcus lactis subsp. lactis FAM-17918
e Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003

The production of d-octadecalactone by these strains was confirmed through gas
chromatography-mass spectrometry (GC-MS) analysis of the fermentation broth. The study
also noted that the application of sublethal heat stress to the bacterial cultures could
significantly increase the yield of 6-octadecalactone, with an improvement of up to a factor of
nine observed for L. lactis subsp. lactis biovar diacetylactis[1].

Quantitative Data

The following table summarizes the key quantitative information related to the microbial
production of 6-tridecyltetrahydro-2H-pyran-2-one.
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Source
Parameter Value . Reference
Organism(s)
Chemical Formula C1sH3402 N/A --INVALID-LINK--
Molecular Weight 282.46 g/mol N/A --INVALID-LINK--
CAS Number 1227-51-6 N/A --INVALID-LINK--
Production Lentilactobacillus
Improvement with ~1.5-fold increase parafarraginis FAM- [1]

Heat Stress (V1)

1079

Production
Improvement with
Heat Stress (V1)

~5-fold increase

Lactococcus lactis
subsp. lactis FAM-
17918

[1]

Production
Improvement with
Heat Stress (V2)

~9-fold increase

Lactococcus lactis
subsp. lactis biovar
diacetylactis FAM-
22003

[1]

Note: V1 and V2 refer to different heat stress conditions applied during fermentation as

described in the cited literature.

Biosynthetic Pathway

The biosynthesis of long-chain &-lactones in microorganisms is understood to originate from

fatty acid metabolism. While the specific enzymatic steps for 6-tridecyltetrahydro-2H-pyran-2-

one in the identified lactic acid bacteria have not been fully elucidated, a general pathway can

be proposed. The process begins with long-chain fatty acids, such as those present in

vegetable oil. These fatty acids undergo hydroxylation, followed by [-oxidation and subsequent

intramolecular cyclization (lactonization) to form the &-lactone ring.

A key enzyme in this pathway is believed to be a fatty acid hydratase, which introduces a

hydroxyl group onto the fatty acid chain. In lactic acid bacteria, these enzymes have been

shown to hydroxylate unsaturated fatty acids. Subsequent rounds of (3-oxidation shorten the

carbon chain, and when a hydroxyl group is positioned at the &-carbon (the 5th carbon from the
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carboxyl group), spontaneous or enzyme-catalyzed lactonization can occur to form the stable
six-membered ring of the d-lactone.

Fatty Acid Metabolism Lactonization

Fatty Acid Hydratase

Long-chain Fatty Acid (C18) Hydroxy Fatty Acid B-Oxidation Intermediates

6-Tridecyltetrahydro-2H-pyran-2-one

Click to download full resolution via product page
A proposed biosynthetic pathway for 6-tridecyltetrahydro-2H-pyran-2-one.

Experimental Protocols

The following sections provide detailed methodologies for the microbial production, extraction,
and analysis of 6-tridecyltetrahydro-2H-pyran-2-one based on published research.

Microbial Production of 6-Tridecyltetrahydro-2H-pyran-2-
one

This protocol is adapted from the methodology used for producing d-lactones from vegetable
oil using lactic acid bacteria.

1. Bacterial Strains and Culture Conditions:

» Strains:Lentilactobacillus parafarraginis FAM-1079, Lactococcus lactis subsp. lactis FAM-
17918, or Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003.

e Growth Medium: De Man, Rogosa and Sharpe (MRS) broth or a suitable milk-based
medium.

e Incubation: Incubate cultures at 30°C for 24-48 hours under anaerobic or microaerophilic
conditions.

2. Fermentation:
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e Substrate: Use a sterile emulsion of grapeseed oil (or other suitable vegetable oil) in the
growth medium. A typical concentration would be 1-5% (v/v) oil.

« Inoculation: Inoculate the oil-containing medium with a fresh overnight culture of the selected
bacterial strain (e.g., 1-5% v/v inoculum).

e Fermentation Conditions: Incubate the fermentation mixture at 30°C for 48-72 hours with
gentle agitation.

o (Optional) Heat Stress for Increased Yield: To enhance production, apply a sublethal heat
stress to the culture. For example, after 24 hours of fermentation, increase the temperature
to 42°C for a period of 1-2 hours before returning to the optimal growth temperature.

Extraction and Isolation Protocol

This protocol outlines a general procedure for the extraction and purification of the lipophilic
lactone from the fermentation broth.

1. Initial Extraction:

o Centrifuge the fermentation broth to separate the bacterial cells and any remaining oil phase
from the aqueous supernatant.

o Combine the cell pellet and the oil layer.

» Perform a liquid-liquid extraction of the combined pellet and oil with a non-polar organic
solvent such as hexane or a slightly more polar solvent like ethyl acetate. Repeat the
extraction three times to ensure complete recovery.

e Pool the organic extracts and dry over anhydrous sodium sulfate.
» Concentrate the extract under reduced pressure using a rotary evaporator.
2. Purification by Solid-Phase Extraction (SPE):

o Stationary Phase: Use a silica-based or aminopropyl-bonded silica SPE cartridge.
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Sample Loading: Dissolve the concentrated extract in a small volume of a non-polar solvent
(e.g., hexane) and load it onto the pre-conditioned SPE cartridge.

Washing: Wash the cartridge with a non-polar solvent to remove highly non-polar impurities
like fatty acids.

Elution: Elute the lactone fraction with a solvent of intermediate polarity, such as a mixture of
hexane and ethyl acetate (e.g., 90:10 or 80:20 v/v). Collect the fractions.

Monitor the fractions by thin-layer chromatography (TLC) or a rapid GC-MS scan to identify
the fractions containing the target compound.

Pool the pure fractions and evaporate the solvent.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Fermentation Broth

Centrifugation

Cell Pellet & Qil Layer

Liquid-Liquid Extraction

Crude Organic Extract

Concentrated Extract

Solid-Phase Extraction (SPE)

Purified 6-Tridecyltetrahydro-2H-pyran-2-one

Click to download full resolution via product page

A general workflow for the extraction and purification of the target lactone.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is the primary analytical technique for the identification and quantification of 6-
tridecyltetrahydro-2H-pyran-2-one.

1. Sample Preparation:

o For quantitative analysis, dissolve a known amount of the purified extract in a suitable
solvent (e.g., hexane or dichloromethane).

e Add an internal standard (e.g., a deuterated lactone or a lactone with a different chain length
not present in the sample) for accurate quantification.

2. GC-MS Conditions:
e Gas Chromatograph: Agilent 7890B GC or equivalent.
e Mass Spectrometer: Agilent 5977A MSD or equivalent.

e Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30
m x 0.25 mm i.d., 0.25 pm film thickness).

o Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
e Injection: Splitless injection of 1 pL of the sample.
e Oven Temperature Program:
o Initial temperature: 50°C, hold for 2 minutes.
o Ramp 1: Increase to 250°C at a rate of 10°C/min.
o Hold at 250°C for 10 minutes.
e Mass Spectrometer Parameters:

o lonization Mode: Electron lonization (El) at 70 eV.
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o Scan Range: m/z 40-400.

o lon Source Temperature: 230°C.

o Quadrupole Temperature: 150°C.
3. Data Analysis:

« |dentification: Identify 6-tridecyltetrahydro-2H-pyran-2-one by comparing its retention time
and mass spectrum with that of an authentic standard or by matching the mass spectrum
with a library (e.g., NIST). The characteristic fragment ion for d-lactones is often found at m/z
99.

e Quantification: Quantify the compound by integrating the peak area of a characteristic ion
and comparing it to the peak area of the internal standard.

Conclusion

6-Tridecyltetrahydro-2H-pyran-2-one is a naturally occurring long-chain d-lactone found in
dairy products and producible through microbial fermentation. Its presence contributes to the
sensory properties of foods, and as a member of the lactone family, it may possess biological
activities of interest to the pharmaceutical and drug development industries. The protocols
outlined in this guide provide a framework for the production, isolation, and analysis of this
compound, facilitating further research into its properties and potential applications. The
continued exploration of microbial sources and biosynthetic pathways will be crucial for
unlocking the full potential of this and other long-chain lactones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Natural Occurrence of 6-Tridecyltetrahydro-2H-
pyran-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075783#natural-occurrence-of-6-tridecyltetrahydro-
2h-pyran-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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